Eragidomide
CAS No.: 1860875-51-9
Cat. No.: VC0522913
Molecular Formula: C22H18ClF2N3O4
Molecular Weight: 461.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1860875-51-9 |
---|---|
Molecular Formula | C22H18ClF2N3O4 |
Molecular Weight | 461.8 g/mol |
IUPAC Name | 2-(4-chlorophenyl)-N-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]methyl]-2,2-difluoroacetamide |
Standard InChI | InChI=1S/C22H18ClF2N3O4/c23-15-4-2-14(3-5-15)22(24,25)21(32)26-10-12-1-6-16-13(9-12)11-28(20(16)31)17-7-8-18(29)27-19(17)30/h1-6,9,17H,7-8,10-11H2,(H,26,32)(H,27,29,30) |
Standard InChI Key | PWBHUSLMHZLGRN-UHFFFAOYSA-N |
SMILES | C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CNC(=O)C(C4=CC=C(C=C4)Cl)(F)F |
Canonical SMILES | C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CNC(=O)C(C4=CC=C(C=C4)Cl)(F)F |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
The molecular weight of Eragidomide is approximately 283.31 g/mol. Its solubility profile demonstrates:
-
Solubility ≥ 2.08 mg/mL (4.50 mM) in 10% DMSO + 90% (20% SBE-β-CD in saline)
-
Solubility ≥ 2.08 mg/mL (4.50 mM) in 10% DMSO + 90% corn oil
These properties facilitate its formulation for both preclinical research and clinical applications. Its three-dimensional conformation is crucial for creating the specific protein-protein interaction interface that enables its selective targeting of GSPT1.
Pharmacological Properties
As a targeted protein degrader, Eragidomide exhibits high specificity for its target protein GSPT1, which helps minimize off-target effects commonly associated with traditional inhibitors. The route of administration for Eragidomide in clinical settings is intravenous, according to available data .
GSPT1, Eragidomide's primary target, is a small GTPase that forms a complex with the translation termination factor eRF1 to mediate translation termination . GTP hydrolysis by GSPT1 promotes a conformational change in eRF1, thereby triggering peptide release from the ribosome-bound transfer RNA adjacent to a stop codon . GSPT1 also plays a role in recruiting UPF1 to stalled ribosomes to induce nonsense-mediated decay of messenger RNAs containing premature stop codons .
The highly selective nature of Eragidomide's interaction with GSPT1 contributes to its promising pharmacological profile and potential therapeutic window.
Preclinical Research Findings
Preclinical research has established Eragidomide as a promising therapeutic candidate for acute myeloid leukemia. Key findings from these studies are summarized in the table below:
Particularly noteworthy is Eragidomide's ability to target leukemia stem cells, which are often resistant to conventional therapies and responsible for disease relapse . In a comprehensive study involving 35 independent AML patient samples, Eragidomide demonstrated significant efficacy in large-scale primary patient xenografting models .
Recent research has also uncovered a novel role for GSPT1 in regulating leukemic transcriptional networks . GSPT1 degradation by Eragidomide appears to impair the expression of fusion genes in acute myeloid leukemia, opening a new therapeutic strategy to target leukemic fusion genes in pediatric AML patients .
Clinical Development Status
Eragidomide is currently in clinical development for the treatment of acute myeloid leukemia. The compound is being developed by Bristol-Myers Squibb, led by CEO Giovanni Caforio .
Therapeutic Applications
The primary therapeutic application being investigated for Eragidomide is the treatment of acute myeloid leukemia, particularly in patients with poor-risk cytogenetic features or relapsed and refractory disease where effective treatment options remain limited .
Acute Myeloid Leukemia
AML represents a significant unmet medical need, with limited effective options for patients with poor risk cytogenetic features or relapsed and refractory disease . Eragidomide's novel mechanism of action and activity against leukemia stem cells position it as a potential breakthrough therapy for these difficult-to-treat patient populations.
The ability of Eragidomide to target GSPT1, which plays roles in translation termination and potentially in leukemic transcriptional networks, provides a unique approach to treating AML that may complement existing therapies .
Molecular Glue Approach
As a molecular glue degrader, Eragidomide represents an innovative approach to drug development that has several potential advantages over traditional inhibitors:
-
Ability to target proteins previously considered "undruggable"
-
Complete removal of the target protein rather than just inhibition of function
-
Potential for greater selectivity and reduced off-target effects
-
Novel mechanism that may overcome resistance to existing therapies
This approach has generated significant interest in the field of drug discovery, with Eragidomide serving as an important example of the potential of molecular glue degraders .
Future Directions
The development of Eragidomide represents a significant advance in the field of targeted protein degradation and opens several promising avenues for future research and therapeutic applications.
Expansion to Other Malignancies
While the current focus of Eragidomide development is on acute myeloid leukemia, the approach of GSPT1 degradation could potentially be applicable to other hematologic malignancies and solid tumors. Recent research suggests that GSPT1 degraders may have applications in other cancer types, including castration-resistant prostate cancer .
Combination Therapies
As with many cancer therapeutics, combining Eragidomide with other treatment modalities may enhance its efficacy. Future clinical trials may investigate combinations with standard chemotherapy regimens, epigenetic modifiers, immunotherapies, or other targeted agents to determine optimal treatment strategies.
Next-Generation Molecular Glues
The development of Eragidomide provides a framework for the design of additional molecular glue degraders targeting other disease-relevant proteins . The success of Eragidomide in advancing to clinical development demonstrates the feasibility of this approach and may accelerate the development of other molecular glue degraders.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume